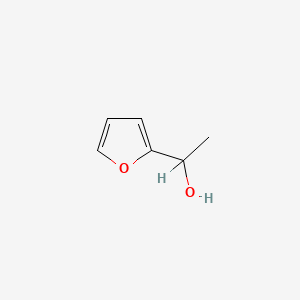

1-(Furan-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863342 | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-64-4, 55664-77-2 | |

| Record name | α-Methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Guide to Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(Furan-2-yl)ethanol, a valuable chiral synthon, from the biomass-derived platform chemical, furfural. Two principal methodologies are explored: the direct, one-step conversion of furfural via a Grignard reaction and a two-step approach involving the synthesis and subsequent reduction of the intermediate, 2-acetylfuran. This document offers detailed experimental protocols, a comparative analysis of the synthetic routes, and reaction pathway visualizations to support researchers in the effective synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a significant chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its furan moiety is a privileged scaffold in drug discovery, and the secondary alcohol provides a key functional handle for constructing more complex molecules. The synthesis of this alcohol from furfural, a readily available biorenewable chemical derived from hemicellulose, presents a sustainable alternative to petroleum-based routes. This guide details the two most prevalent and well-established methods for this transformation, providing the necessary technical details for laboratory implementation.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on factors such as desired yield, scalability, and access to specific reagents and equipment. The two primary pathways from furfural offer distinct advantages and challenges.

Route 1: Direct Synthesis via Grignard Reaction. This one-step method involves the nucleophilic addition of a methyl group to the carbonyl carbon of furfural using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). A subsequent aqueous workup yields the racemic this compound.

Route 2: Two-Step Synthesis via 2-Acetylfuran. This approach first involves the conversion of furan to 2-acetylfuran through a Friedel-Crafts acylation reaction. Furan itself can be produced from furfural via catalytic decarbonylation. The resulting ketone, 2-acetylfuran, is then selectively reduced to this compound using a chemical reducing agent like sodium borohydride (NaBH₄).

The following table summarizes the key parameters for each pathway:

| Parameter | Route 1: Grignard Reaction | Route 2: 2-Acetylfuran Synthesis & Reduction |

| Starting Material | Furfural | Furan (from Furfural) |

| Key Reagents | Methylmagnesium halide (e.g., CH₃MgBr), Anhydrous Ether/THF | Acetic anhydride, Catalyst (e.g., H₃PO₄), Reducing agent (e.g., NaBH₄) |

| Number of Steps | 1 | 2 |

| Typical Yield | 81-98% | 2-Acetylfuran synthesis: 78-92%; Reduction: High (often quantitative with NaBH₄) |

| Selectivity | High for the desired secondary alcohol | High for both acylation and reduction steps |

| Key Considerations | Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive. | Two distinct reaction setups are needed; potential for byproduct formation in the acylation step. |

Pathway 1: Direct Synthesis via Grignard Reaction

This method is the most direct route from furfural. The core of the reaction is the formation of a new carbon-carbon bond by the nucleophilic attack of the highly polarized Grignard reagent on the electrophilic carbonyl carbon of furfural.

Reaction Mechanism & Workflow

The process begins with the preparation of the methylmagnesium halide, which then reacts with furfural to form a magnesium alkoxide intermediate. This intermediate is subsequently protonated during an aqueous workup to yield the final product.

An In-depth Technical Guide to the Stability and Degradation of 1-(Furan-2-yl)ethanol

Introduction

1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a reactive furan ring and a hydroxyl-bearing stereocenter, makes it an important intermediate for complex molecular architectures, including potential therapeutics.[2] However, the very features that make this molecule synthetically useful also contribute to its inherent instability. A comprehensive understanding of its stability profile and degradation pathways is paramount for researchers, process chemists, and drug development professionals to ensure the integrity, safety, and efficacy of resulting products. This guide provides a detailed examination of the factors governing the stability of this compound, elucidates its primary degradation mechanisms, and offers robust experimental protocols for its assessment.

Physicochemical Properties and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The furan ring is an electron-rich aromatic heterocycle susceptible to electrophilic attack, particularly under acidic conditions. The secondary alcohol group can be readily oxidized and can participate in dehydration or substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27948-61-4 ((R)-enantiomer) | [3][4] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid or low-melting solid | |

| Solubility | Good solubility in polar protic and aprotic solvents | [5] |

| Storage | Recommended: Freezer (-20°C), sealed in dry conditions | [3] |

The proximity of the hydroxyl group to the furan ring creates a benzylic-like system, which enhances the reactivity of the alcohol. Upon protonation, the resulting carbocation is stabilized by resonance with the electron-rich furan ring, predisposing the molecule to acid-catalyzed degradation.[6]

Major Degradation Pathways

The degradation of this compound is primarily driven by its susceptibility to acid catalysis, oxidation, and, to a lesser extent, thermal and photolytic stress.

Acid-Catalyzed Degradation: Polymerization and Dehydration

In the presence of acid, this compound is highly reactive.[6] The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized secondary carbocation. This intermediate is a key branching point for degradation. The most prevalent pathway, analogous to that of its parent compound furfuryl alcohol, is polymerization.[7][8][9] This process involves the electrophilic attack of the carbocation on the electron-rich furan ring of another molecule, leading to the formation of dimers, oligomers, and eventually a dark, cross-linked polymer.[9] This reaction can be vigorous and even explosive under certain conditions.[8] A competing, though less dominant, pathway is dehydration to form 2-vinylfuran.

Caption: Acid-catalyzed degradation of this compound.

Oxidative Degradation: Side-Chain and Ring Cleavage

Oxidation represents another significant degradation route. The most straightforward oxidative pathway is the conversion of the secondary alcohol to its corresponding ketone, 2-acetylfuran.[6][10] This is a common transformation and a key impurity to monitor.

More destructive oxidative processes involve the furan ring itself. Oxidative cleavage of furans can lead to the formation of 1,4-dicarbonyl compounds.[11] Further oxidation can break down the ring entirely, yielding smaller acidic molecules like maleic acid, acetic acid, and oxalic acid.[12] Studies on related alkylated furans have also shown that oxidation can produce highly polar, gasoline-insoluble gums and potentially hazardous organic peroxides.[13] This highlights the importance of protecting this compound from atmospheric oxygen, especially during long-term storage or at elevated temperatures.

Caption: Primary oxidative degradation pathways.

Thermal and Photodegradation

Thermal stress can promote degradation, primarily through dehydration.[14] Studies on the thermal degradation of furfuryl alcohol indicate that dehydration pathways are activated at temperatures around 140-160°C.[14][15] For this compound, this could lead to the formation of 2-vinylfuran.

Furan derivatives are also known to be photoreactive.[16][17] Upon exposure to UV radiation, particularly in concentrated solutions, they can undergo dimerization via [2+2] cycloaddition reactions.[16][17] While specific data for this compound is limited, this potential for photodegradation necessitates protection from light.

A Practical Guide to Stability Assessment

To characterize the stability profile of this compound and any drug substance or product containing it, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.[18][19][20]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[19] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to prove the specificity of the analytical method.[20] A degradation of 10-20% is typically targeted to ensure that the primary degradation products are formed without being destroyed by excessive stress.[18]

Table 2: Illustrative Forced Degradation Results (Hypothetical)

| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | >90% (Polymerization) | N/A (Insoluble) | Polymeric material |

| 0.1 M NaOH, 60°C, 24h | < 2% | 0 | None |

| 3% H₂O₂, RT, 24h | ~15% | 2 | 2-Acetylfuran, unknown polar species |

| Heat, 80°C, 72h | ~5% | 1 | 2-Acetylfuran |

| Photostability (ICH Q1B) | ~8% | 1 | Unknown |

| Control (RT, Dark) | < 1% | 0 | None |

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies. A concentration of 1 mg/mL is often a suitable starting point.[21]

Protocol 1: Forced Degradation Study of this compound

-

Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots and quench the reaction if necessary (e.g., by dilution) before analysis.

-

Thermal Degradation : Transfer the pure compound (solid or liquid) to a vial and place it in an oven at a controlled temperature (e.g., 80°C). At specified intervals, dissolve a weighed amount of the stressed solid in a solvent for analysis.

-

Photostability : Expose the sample (in a photostable, transparent container) to light conditions as specified in ICH guideline Q1B. A parallel sample wrapped in aluminum foil serves as a dark control.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

-

Instrumentation : HPLC system with a diode array or multi-wavelength UV detector, equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically required to separate the parent compound from polar and non-polar degradants.

-

Solvent A : Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

-

Solvent B : Acetonitrile or Methanol.

-

-

Method Development :

-

Inject a standard solution of this compound to determine its retention time and peak shape.

-

Analyze the samples from the forced degradation study. The key objective is to optimize the gradient (e.g., starting at 5% B, ramping to 95% B) to achieve baseline separation between the parent peak and all process impurities and degradation products.

-

Use a Diode Array Detector to check for peak purity across all stressed samples. This ensures that no co-eluting peaks are hidden under the main analyte peak.

-

-

Validation : A method is considered "stability-indicating" once it can unambiguously quantify the analyte in the presence of its degradation products. This is a critical component of method validation as per ICH Q2(R1) guidelines.

Caption: Workflow for stability assessment and method development.

Storage and Handling Recommendations

Based on its chemical liabilities, the following storage and handling procedures are recommended to maintain the purity and integrity of this compound:

-

Temperature : Store in a freezer at or below -20°C to minimize thermal degradation and slow down potential oxidative reactions.[3]

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed.

-

Light : Protect from light by using amber vials or storing in the dark to avoid photodegradation.

-

pH : Avoid contact with acidic materials, which can catalyze rapid and potentially hazardous polymerization.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent reactivity demands careful consideration of its stability. The primary degradation pathways are acid-catalyzed polymerization and oxidation of both the side chain (to 2-acetylfuran) and the furan ring itself. It is also susceptible to thermal and photolytic stress. For professionals in research and drug development, a thorough understanding of these pathways, coupled with rigorous experimental evaluation through forced degradation studies and the use of validated stability-indicating methods, is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. (R)-1-(Furan-2-yl)ethanol | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] The Acid Catalyzed Polycondensation of Furfuryl Alcohol | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. research-hub.nrel.gov [research-hub.nrel.gov]

- 14. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Ubiquitous Presence of 1-(Furan-2-yl)ethanol in Foods and Beverages: A Technical Guide

An In-depth Exploration of its Formation, Occurrence, and Analysis for Researchers and Scientific Professionals

Abstract

1-(Furan-2-yl)ethanol is a significant volatile organic compound that contributes to the characteristic sensory profiles of a wide array of thermally processed foods and beverages. Formed primarily through the Maillard reaction and caramelization, its presence is an indicator of heat treatment and a key component of the desirable aromas in products like coffee, baked goods, and beer. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the intricate chemical pathways of its formation, presents a detailed protocol for its quantification using modern analytical techniques, and briefly touches upon the toxicological context of furanic compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction: The Chemistry and Sensory Significance of this compound

This compound, a secondary alcohol also known as 2-furyl methyl carbinol, is a heterocyclic compound characterized by a furan ring substituted with an ethanol group.[1] As a volatile compound, it plays a crucial role in the flavor and aroma profiles of many foods and beverages, often imparting nutty, caramel-like, or bready notes.[2] Its formation is intrinsically linked to thermal processing, making it a key marker for the chemical changes that occur during cooking, baking, roasting, and brewing.[3][4] Understanding the distribution and formation of this compound is paramount for controlling and optimizing the sensory qualities of food products.

Natural Occurrence of this compound in the Human Diet

This compound and its parent compound, furfuryl alcohol, are found in a variety of heat-treated foods and beverages.[3][5] Its presence is a direct consequence of the complex chemical reactions initiated by heat. The concentration of these compounds can vary significantly depending on the food matrix, processing conditions (temperature and duration), and storage.[6]

Below is a summary of its occurrence in several key food and beverage categories.

Table 1: Occurrence of Furan Derivatives in Various Food and Beverage Products

| Food/Beverage Category | Key Products | Typical Concentration Range of Furan Derivatives | References |

| Beverages | Brewed Coffee, Canned Coffee, Beer, Wine, Fruit Juices | Brewed Coffee: up to 35,082 ng/g; Canned Coffee: up to 25,152 ng/g; Wine: 1-10 mg/L | [5][7][8][9] |

| Bakery Products | Bread, Cookies, Crackers, Donuts | Generally lower levels, e.g., Cookies: 0.57-1.48 ng/g | [7][10] |

| Processed Foods | Soy Sauce, Tomato Products, Canned & Jarred Foods | Soy Sauce: up to 9.4 µg/mL; Tomato Concentrate: up to 13.9 µg/g | [3][11] |

Note: The table includes data for furan and its derivatives, as analytical studies often quantify a range of these related compounds. Concentrations are highly variable.

Formation Pathways: The Chemistry of Flavor Generation

The generation of this compound in food is not a result of its addition as an ingredient but rather its de novo synthesis from precursors naturally present in the raw materials. The primary mechanisms are the Maillard reaction and caramelization.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods.[4][12] The formation of furanic compounds, including this compound, is a well-documented outcome of this pathway.[2][13]

The key steps involve:

-

Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine.[14]

-

Rearrangement: The unstable glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[14]

-

Degradation and Cyclization: The Amadori compound degrades through various pathways, including dehydration and fragmentation, leading to the formation of reactive intermediates like dicarbonyls. These intermediates can then cyclize to form furan rings.[2][13] Furfural, a key precursor, is formed and can be subsequently reduced to furfuryl alcohol or react with other molecules.

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids.[4] At high temperatures, sugars break down and re-form into a complex mixture of compounds, including furan derivatives, which contribute to the characteristic caramel flavor and brown color.

The diagram below illustrates the central role of sugar degradation and the Maillard reaction in the formation of furanic precursors.

Caption: Formation pathways of this compound from common food precursors.

Analytical Methodologies for Quantification

Due to the high volatility of this compound and its presence at trace levels, its accurate quantification requires sensitive and specific analytical techniques.[15][16] The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique.[15][17]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like food.[16][18] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Self-Validating Experimental Protocol: Quantification of this compound

This protocol provides a robust, self-validating methodology for the determination of this compound in a liquid matrix (e.g., coffee or beer).

Instrumentation:

-

GC system with a mass selective detector (MSD)

-

HS-SPME autosampler

-

SPME fiber: e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for volatile compounds.[18]

Materials:

-

20 mL headspace vials with PTFE-faced septa

-

This compound analytical standard

-

Internal Standard (IS): d4-furan or a suitable deuterated analog.[17]

-

Sodium chloride (NaCl)

-

Methanol (for stock solutions)

-

Deionized water

Step-by-Step Methodology:

-

Standard Preparation:

-

Rationale: Accurate standards are the foundation of quantification. Gravimetric preparation minimizes errors from solvent volatility.

-

Protocol: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of working standards by diluting the stock solution in deionized water to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Rationale: Homogenization ensures a representative sample. Salting-out with NaCl increases the volatility of the analyte, enhancing its transfer to the headspace.[17]

-

Protocol:

-

Weigh 5 g of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution. (Self-Validation Point: The IS corrects for variations in extraction efficiency and injection volume).

-

Add 1 g of NaCl to the vial.

-

Immediately seal the vial with a septum cap.

-

Prepare a method blank using deionized water instead of the sample. (Self-Validation Point: Blanks confirm no contamination from the system or reagents).

-

-

-

HS-SPME Extraction:

-

Rationale: Equilibration time and temperature are critical parameters that must be optimized and kept consistent to ensure reproducible partitioning of the analyte between the sample and the headspace.[19]

-

Protocol:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace for 20 minutes at 60°C.

-

-

-

GC-MS Analysis:

-

Rationale: The GC column separates the analytes based on their boiling points and polarity. The MS detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

-

Protocol:

-

Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 3 minutes.

-

Column: Use a mid-polarity column (e.g., HP-5MS).[7]

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

-

MS Parameters: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 112, 97, 81) and the internal standard.

-

-

-

Quantification:

-

Rationale: A calibration curve based on the response ratio of the analyte to the internal standard provides the most accurate quantification.

-

Protocol:

-

Generate a calibration curve by analyzing the working standards under the same conditions as the samples.

-

Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

-

-

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Toxicological and Safety Considerations

The presence of furan and its derivatives in food is a subject of ongoing research and evaluation by public health agencies like the FDA and EFSA.[20] Furan itself has been classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC) based on animal studies.[3][21] Toxicological studies indicate that furan can be hepatotoxic (toxic to the liver) in animals at high doses.[15][21][22] While the levels of these compounds in most foods are low, dietary intake is the primary route of human exposure.[15][21] Therefore, understanding the occurrence and formation of these compounds is crucial for both food quality and safety assessments.

Conclusion

This compound is an integral component of the chemical landscape of thermally processed foods and beverages. Its formation via the Maillard reaction and other heat-induced pathways is fundamental to the development of desirable sensory characteristics. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide the necessary sensitivity and specificity for its accurate quantification, enabling researchers to study its formation, stability, and impact on food quality. As interest in food safety and neo-formed contaminants continues, a thorough understanding of compounds like this compound will remain a key focus for the scientific community.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]

- 7. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gtfch.org [gtfch.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. futurelearn.com [futurelearn.com]

- 15. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. fda.gov [fda.gov]

- 18. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Toxicity of Furan - ChemistryViews [chemistryviews.org]

Toxicological Profile of 1-(Furan-2-yl)ethanol: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive toxicological profile of 1-(Furan-2-yl)ethanol (CAS No. 27948-61-4), a furan-containing secondary alcohol. Due to the limited availability of direct toxicological data for this specific compound, this guide establishes a robust profile by leveraging extensive data from structurally related and metabolically similar compounds, primarily furan and furfuryl alcohol. The core of furan toxicology lies in its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). This guide elucidates this critical metabolic pathway, details the mechanisms of BDA-induced cytotoxicity and genotoxicity, and outlines the key toxicological endpoints of concern, including hepatotoxicity and carcinogenicity. Furthermore, this document provides detailed experimental protocols for the in vitro and in vivo assessment of these toxicological endpoints, offering a framework for the safety evaluation of this compound and other furan derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of furan-containing compounds.

Introduction and Chemical Identity

This compound is a secondary alcohol characterized by a furan ring substituted with an ethanol group at the second position. It is a chiral compound and is utilized in chemical synthesis and potentially as a flavoring agent.[1] Its toxicological profile is intrinsically linked to the chemistry of the furan moiety, a common structural motif in a variety of natural and synthetic compounds. The presence of the furan ring is a key determinant of its metabolic fate and potential for toxicity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 27948-61-4 | [3] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 170 °C | [4] |

| Flash Point | 65 °C | [4] |

| Solubility | Miscible with water and common organic solvents | [4] |

Metabolic Fate and Mechanism of Toxicity

The toxicological potential of furan-containing compounds is predominantly dictated by their metabolic activation. The primary pathway of concern involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and electrophilic intermediate.[5]

Metabolic Activation to cis-2-Butene-1,4-dial (BDA)

Caption: Proposed metabolic pathway of this compound.

Detoxification Pathways

The primary detoxification pathway for the reactive BDA intermediate is conjugation with glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). The resulting GSH-BDA conjugate is then further metabolized and excreted in the urine.[8] The balance between the rate of BDA formation and its detoxification via GSH conjugation is a critical determinant of the extent of cellular damage.

Key Toxicological Endpoints

Based on the toxicological profiles of furan and furfuryl alcohol, the primary toxicological concerns for this compound are hepatotoxicity, genotoxicity, and carcinogenicity.

Hepatotoxicity

The liver is the primary target organ for furan-induced toxicity due to the high concentration of CYP2E1 enzymes responsible for its metabolic activation.[9] Acute and sub-chronic exposure to furan in rodents leads to dose-dependent liver injury characterized by necrosis, apoptosis, and inflammation.[10][11]

Table 2: Summary of Hepatotoxicity Data for Furan and Furfuryl Alcohol

| Compound | Species | Exposure Route | Key Findings | NOAEL/LOAEL | Reference |

| Furan | Rat | Oral (gavage) | Mild histological lesions in the liver. | NOAEL: 0.03 mg/kg bw/day | [10] |

| Furan | Mouse | Oral (gavage) | Histological changes in the liver. | NOAEL: 0.12 mg/kg bw/day | [11] |

| Furfuryl Alcohol | Rat, Mouse | Inhalation | Lesions in the nasal respiratory and olfactory epithelium. | - | [12] |

Genotoxicity

The genotoxicity of furan is a subject of ongoing research, with some studies suggesting a genotoxic mode of action, at least in part.[10] The reactive metabolite, BDA, can form adducts with DNA, which can lead to mutations and chromosomal aberrations if not repaired.[7] However, short-term genotoxicity tests for furan have produced mixed results.[13]

Carcinogenicity

Furan is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence of carcinogenicity in experimental animals.[14] Chronic oral exposure to furan has been shown to cause liver tumors (hepatocellular and cholangiocarcinomas) in both rats and mice.[14] The carcinogenic mechanism is thought to be a combination of genotoxic and non-genotoxic effects, including chronic cytotoxicity and regenerative cell proliferation.

Regulatory Context and Safety Evaluation

As a potential flavoring substance, the safety of this compound would be evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often group structurally related compounds. Furfuryl alcohol and other furan derivatives have been evaluated by both JECFA and EFSA.[13][14][15]

JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a number of related substances, including furfuryl alcohol.[14] EFSA's Flavouring Group Evaluations (FGEs) on furan derivatives, such as FGE.13, FGE.66, and FGE.67, provide a framework for assessing the safety of these compounds.[13][15][16][17] For instance, in FGE.67, a No-Observed-Adverse-Effect Level (NOAEL) of 22.6 mg/kg bw per day was derived for 2-acetylfuran.[15] These values for structurally similar compounds provide important benchmarks for a preliminary risk assessment of this compound.

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays. The following protocols are based on established methods for assessing the toxicity of furan and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Plate hepatic cells (e.g., HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of this compound, with and without metabolic activation (S9 mix).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on microscope slides.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vivo Acute Oral Toxicity Study (OECD 423)

This study provides information on the short-term toxicity of a substance after a single oral dose.

Caption: Workflow for an in vivo acute oral toxicity study.

Methodology:

-

Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

-

Dosing: Administer a single oral dose of this compound to a small group of animals (e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Step-wise Procedure: Depending on the outcome of the initial dose, either stop the test or dose another group of animals at a lower or higher dose.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Classification: Based on the number of mortalities at different dose levels, classify the substance according to its acute toxicity.

In Vivo Sub-chronic Toxicity Study (OECD 408)

This 90-day study provides information on the potential adverse effects of repeated oral exposure to a substance.

Methodology:

-

Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer this compound daily by gavage at three or more dose levels for 90 days. Include a control group.

-

In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Organ Weights and Histopathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive set of tissues.

-

Data Analysis: Analyze the data to identify any treatment-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is predicted to be dominated by the metabolic activation of its furan ring to the reactive intermediate, cis-2-butene-1,4-dial. This mechanism strongly suggests a potential for hepatotoxicity, genotoxicity, and, upon chronic exposure, carcinogenicity. While direct toxicological data for this compound is scarce, the extensive database on furan and structurally related compounds like furfuryl alcohol provides a solid foundation for a preliminary safety assessment.

Future research should focus on obtaining direct experimental data for this compound to validate the predictions made in this guide. Key areas for investigation include:

-

Metabolism studies: To confirm the formation of BDA and characterize the specific metabolic profile of this compound.

-

In vitro genotoxicity testing: A comprehensive battery of assays to clarify its mutagenic and clastogenic potential.

-

In vivo toxicity studies: Acute and sub-chronic studies to determine its target organs and establish a NOAEL.

Such data will be crucial for a definitive risk assessment and for ensuring the safe use of this compound in any potential application.

References

- 1. researchgate.net [researchgate.net]

- 2. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 14. WHO | JECFA [apps.who.int]

- 15. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Quantum chemical calculations for 1-(Furan-2-yl)ethanol

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Furan-2-yl)ethanol

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. As a valuable chiral building block in modern organic synthesis, a deep understanding of its structural, electronic, and spectroscopic properties is paramount for its application in pharmaceutical and materials science.[1][2] Computational chemistry offers a powerful, predictive lens to elucidate these characteristics at the molecular level, guiding experimental design and accelerating discovery.[3][4]

Foundational Principles: The 'Why' Behind the 'How'

Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings that govern our choice of methodology. The goal is not merely to generate data, but to produce scientifically sound and experimentally relevant results.

The Power of Density Functional Theory (DFT)

For organic molecules like this compound, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and resource efficiency.[5][6] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven remarkably successful for predicting geometries, vibrational frequencies, and electronic properties of a wide range of molecules.[3][7] A popular and reliable choice for many organic systems is the B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory with density functional approximations.[8][9][10]

The Language of Molecules: Choosing the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set directly impacts the accuracy and cost of a calculation.[12] A larger, more flexible basis set will yield more accurate results but will require significantly more computational time.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used for their efficiency and good performance with organic molecules.[13] The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The characters in parentheses denote the addition of specific functions:

-

(d) or *: Polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical electron density distribution, which is critical for describing chemical bonds.[11][14]

-

(d,p) or **: Adds polarization functions to hydrogen atoms as well, important for systems involving hydrogen bonding.[11][13][14]

-

+: Diffuse functions , which are essential for describing systems with diffuse electron density, such as anions or in calculations of long-range interactions.[11]

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, particularly for post-Hartree-Fock calculations.[11][15]

For a molecule like this compound, a basis set such as 6-311+G(d,p) provides a robust starting point, offering a good description of both bonding and the potential for hydrogen bonding involving the hydroxyl group.[15]

The Computational Workflow: A Step-by-Step Blueprint

The process of a comprehensive quantum chemical analysis follows a logical sequence of steps, each building upon the last. This workflow ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the cornerstone of the entire study. An inaccurate geometry will lead to erroneous results for all other calculated properties.

-

Structure Input : Obtain the initial 3D coordinates for this compound. This can be done using molecular building software or by downloading from a database like PubChem.[16][17]

-

Conformational Search (Crucial Insight) : Due to the presence of rotatable single bonds (C-C and C-O), this compound can exist in multiple conformations (rotamers).[9][18] A thorough conformational search is necessary to identify the global energy minimum. However, for this guide, we will focus on optimizing the initially provided structure. A full research study should explore the potential energy surface related to the dihedral angles of the ethanol substituent.

-

Calculation Setup : In a quantum chemistry software package (e.g., Gaussian, GAMESS, Q-Chem), specify the following:[19][20][21]

-

Job Type : Opt Freq (Optimization followed by Frequency calculation).

-

Method : B3LYP.

-

Basis Set : 6-311+G(d,p).

-

Charge : 0 (neutral molecule).

-

Multiplicity : 1 (singlet state).

-

-

Execution and Verification : Run the calculation. Upon completion, verify the following:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum.

-

-

Data Extraction : From the output file, extract the optimized Cartesian coordinates, thermochemical data (enthalpy, Gibbs free energy), and the calculated vibrational frequencies and IR intensities.[22][23]

Analysis of Calculated Properties

With a validated, optimized structure, we can now analyze the molecule's intrinsic properties.

Structural and Thermochemical Data

The optimized geometry provides the most stable arrangement of the atoms in the gas phase. Key bond lengths, bond angles, and dihedral angles can be tabulated and compared with experimental data for furan and related alcohols to validate the chosen level of theory.[5][23]

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| O1-C2 | Furan Ring C-O Bond | Value |

| C5-O1 | Furan Ring C-O Bond | Value |

| C6-O2 | Ethanol C-O Bond | Value |

| O2-H | Hydroxyl Bond | Value |

| Bond Angles | ||

| C2-O1-C5 | Furan Ring Angle | Value |

| C(furan)-C6-O2 | Ethanol Linkage Angle | Value |

| Thermochemistry | ||

| Enthalpy | Standard Enthalpy | Value (Hartree/particle) |

| Gibbs Free Energy | Standard Gibbs Free Energy | Value (Hartree/particle) |

| Note: Placeholder "Value" would be replaced with actual output from a calculation. |

Vibrational Spectroscopy

The calculated harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to simulate an infrared (IR) spectrum, which is invaluable for interpreting experimental spectra.[7][8] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP/6-311+G(d,p)) to the calculated frequencies to better match experimental anharmonic values.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Vibrational Mode Assignment |

| ~3800 | ~3650 | High | O-H Stretch |

| ~3200 | ~3070 | Medium | Furan C-H Stretches |

| ~3000 | ~2880 | Medium | Alkyl C-H Stretches |

| ~1550 | ~1490 | Strong | Furan C=C Ring Stretches |

| ~1100 | ~1050 | Strong | C-O Stretch |

| Note: Frequencies are approximate and serve as examples. |

Electronic Frontier Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[5][24]

-

HOMO : Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring.

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap : The energy difference between these orbitals relates to the molecule's chemical stability and the energy required for electronic excitation.

| Property | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied MO | Value |

| E(LUMO) | Energy of the Lowest Unoccupied MO | Value |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Value |

Protocol 2: Simulating the UV-Vis Spectrum with TD-DFT

To investigate how the molecule interacts with light, we can simulate its electronic absorption spectrum.

-

Structure Input : Use the fully optimized geometry from Protocol 1.

-

Calculation Setup :

-

Job Type : TD-SCF or TD.

-

Method : B3LYP.

-

Basis Set : 6-311+G(d,p).

-

Number of States : Request a reasonable number of excited states to calculate (e.g., nstates=10).

-

-

Execution and Data Extraction : Run the calculation. From the output, extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. The oscillator strength indicates the probability of a given transition occurring. A higher value suggests a more intense peak in the spectrum.[5][25] These transitions are typically π→π* for the furan ring.[5]

The Principle of Self-Validation: Bridging Theory and Experiment

A computational protocol is only as trustworthy as its ability to reproduce known experimental data. The ultimate validation of our chosen methodology lies in comparing our calculated results with experimentally measured values.

-

Vibrational Spectra : The calculated IR frequencies and intensities (from Protocol 1) should be compared to an experimental FTIR spectrum of this compound.[7][8]

-

NMR Spectra : While not detailed in the protocols above, methods like Gauge-Invariant Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts.[5] These can be directly compared to ¹H and ¹³C NMR experimental data.[26]

-

UV-Vis Spectra : The calculated λmax and oscillator strengths from the TD-DFT calculation (Protocol 2) should be compared to an experimental UV-Vis absorption spectrum.[25][27]

Significant deviations between calculation and experiment suggest that the computational model may need refinement. For instance, calculations performed in the gas phase may not accurately represent a molecule in solution. In such cases, incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM) may be necessary to improve accuracy.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. By applying a systematic and validated workflow based on Density Functional Theory, we can derive profound insights into the structural, vibrational, and electronic properties of this compound. This theoretical data not only helps in the interpretation of experimental findings but also provides a predictive foundation for designing new molecules with tailored properties for applications in drug discovery and beyond.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 13. m.youtube.com [m.youtube.com]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. researchgate.net [researchgate.net]

- 16. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 20. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 21. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 1-(Furan-2-yl)ethanol

Abstract

This compound is a pivotal chiral building block in modern organic synthesis, serving as a precursor for a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its structure, which combines a versatile furan ring with a stereogenic center, makes it a highly valuable synthon, particularly in the construction of complex molecular architectures.[3][4] The derivation of this compound from biorenewable resources like furfural further positions it as a key player in the advancement of sustainable and green chemistry.[1][5] This guide provides a comprehensive technical overview of the predominant methodologies for the synthesis of this compound, detailing the intricate steps of its isolation and purification, and concluding with a robust framework for its analytical characterization. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven expertise.

Strategic Synthesis: Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of pathway is often dictated by factors such as desired stereochemistry, scale, available starting materials, and process safety considerations. We will explore the most prevalent and effective methods, from classic organometallic additions to modern biocatalytic transformations.

Two-Step Synthesis via Reduction of 2-Acetylfuran

A robust and widely employed method involves the reduction of an intermediate ketone, 2-acetylfuran.[2] This two-step process offers reliability and is amenable to producing racemic this compound, which can be subjected to subsequent chiral resolution if a single enantiomer is desired.

Step 1: Friedel-Crafts Acylation of Furan

The precursor, 2-acetylfuran, is typically synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[1][6] Phosphoric acid is often used as a catalyst in this reaction. The electrophilic acylation occurs preferentially at the C2 position of the furan ring due to the higher stability of the cationic intermediate.

Experimental Protocol: Synthesis of 2-Acetylfuran [1]

-

Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).

-

Addition of Furan: While maintaining the temperature at 25 °C with stirring, add furan (0.1 mol) dropwise over a period of approximately 1 hour.

-

Reaction: Heat the mixture to 70 °C and maintain this temperature for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture to 50 °C and add 200 mL of water, stirring for 30 minutes.

-

After cooling to below 30 °C, extract the product three times with 100 mL of chloroform.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 2-acetylfuran by vacuum distillation.

-

Step 2: Reduction of 2-Acetylfuran

The carbonyl group of 2-acetylfuran is then reduced to the secondary alcohol using a chemical reducing agent. Sodium borohydride (NaBH₄) is a common choice due to its selectivity, mild reaction conditions, and operational safety compared to more powerful hydrides like lithium aluminum hydride.[1]

Experimental Protocol: Reduction to this compound [1]

-

Reaction Setup: Dissolve 2-acetylfuran in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the stirred solution. The stoichiometry is critical; a slight excess ensures complete conversion.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor by TLC until the starting ketone is consumed.

-

Work-up and Purification:

-

Carefully quench the excess NaBH₄ by adding water.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl).

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Further purify the this compound by vacuum distillation.

-

Direct Synthesis via Grignard Reaction

A more direct, one-step approach involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of furfural.[1][2] This classic organometallic reaction is highly effective for forming the crucial carbon-carbon bond.[7][8]

Causality in Experimental Design: The Grignard reaction must be conducted under strictly anhydrous conditions. Grignard reagents are potent bases and will be rapidly quenched by protic sources, including water, alcohols, or even atmospheric moisture. The use of anhydrous diethyl ether or THF as a solvent is essential, as the ether oxygen atoms coordinate with the magnesium, stabilizing the reagent.[8]

Experimental Protocol: Grignard Synthesis from Furfural [1][2]

-

Grignard Reagent Preparation:

-

Ensure all glassware is oven-dried. In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Initiate the reaction by adding a small portion of the methyl bromide solution. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining solution dropwise to maintain a steady reflux.

-

After the addition, continue refluxing for an additional 30 minutes to ensure all the magnesium has reacted.

-

-

Reaction with Furfural:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of furfural in anhydrous diethyl ether to the dropping funnel.

-

Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer 2-3 times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation to yield pure this compound.

-

Caption: Comparative overview of the two primary synthetic routes to this compound.

Green Chemistry: Enantioselective Biocatalysis

For applications in pharmaceuticals, obtaining enantiomerically pure compounds is often mandatory.[9] Biocatalysis presents a green and highly efficient alternative to traditional asymmetric synthesis or chiral resolution.[5] This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of 2-acetylfuran, yielding the desired chiral alcohol with high enantioselectivity under mild, aqueous conditions.[10]

Methodology: Asymmetric Reduction with Whole-Cell Biocatalysts [10] Microorganisms from genera such as Lactobacillus and Bacillus contain alcohol dehydrogenases (ADHs) that can perform stereoselective reductions. The stereochemical outcome ((R)- or (S)-enantiomer) depends on the specific enzymes present in the chosen biocatalyst.

Experimental Protocol: Biocatalytic Reduction [10]

-

Culture Preparation: Cultivate the selected microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium until it reaches the desired cell density.

-

Bioreduction:

-

Harvest the cells by centrifugation and resuspend them in a buffer solution containing a co-substrate (e.g., glucose) for cofactor regeneration.

-

Add 2-acetylfuran to the cell suspension (e.g., to a final concentration of 50 mM).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.

-

-

Product Extraction and Analysis:

-

Saturate the aqueous phase with NaCl to improve extraction efficiency.

-

Extract the product three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the conversion and enantiomeric excess (ee) of the resulting this compound using chiral HPLC or GC.

-

Table 1: Performance of Select Whole-Cell Biocatalysts in 2-Acetylfuran Reduction

| Biocatalyst Strain | Co-substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | Glucose | >99 | >99 | (R) |

| Bacillus subtilis | Glycerol | 95 | 98 | (S) |

| Baker's Yeast (S. cerevisiae) | Glucose | 88 | >99 | (S) |

Note: Data is representative and sourced from typical biocatalysis literature.[10][11]

Isolation and Purification Workflow

A robust purification strategy is essential to isolate this compound from reaction byproducts, unreacted starting materials, and catalysts. The process is a self-validating system where each step is designed to remove specific classes of impurities.

Caption: General workflow for the isolation and purification of this compound.

For enantiomerically enriched samples produced via biocatalysis, purification is typically achieved by column chromatography on silica gel.[10] If a racemic mixture from a chemical synthesis needs to be resolved, specialized chiral separation techniques are required.

Chiral Separation: The separation of enantiomers is a critical step in the development of chiral drugs.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods.[12][13] CSPs, such as those based on derivatized cyclodextrins or cellulose, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[12][13]

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final product is a non-negotiable step in the synthesis workflow. A combination of spectroscopic techniques provides a complete profile of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the molecular framework.

Table 2: Representative ¹H NMR Data for this compound in CDCl₃ [11]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CH ₃ | 1.56 | Doublet (d) | 6.5 |

| CH (OH) | 4.88 | Quartet (q) | 6.5 |

| H-3' (Furan) | 6.25 | Doublet (d) | 3.1 |

| H-4' (Furan) | 6.35 | Multiplet (m) | - |

| H-5' (Furan) | 7.35 | Singlet (s) | - |

| OH | ~2.0 (broad) | Singlet (s) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. For this compound, characteristic peaks include a broad O-H stretch around 3350 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a C-O stretch around 1150 cm⁻¹, and several peaks corresponding to the furan ring's C=C and C-O-C vibrations.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Purity and Enantiomeric Excess (ee) Determination

For chiral applications, the most critical quality attribute is the enantiomeric purity.

Chiral Chromatography (HPLC/GC): As mentioned in the purification section, chiral HPLC or GC is the gold standard for determining the enantiomeric excess (ee).[10] By integrating the peak areas of the two separated enantiomers, the ee can be calculated precisely.

NMR for Diastereomeric Ratio: While enantiomers have identical NMR spectra in achiral solvents, they can be distinguished after derivatization with a chiral agent to form diastereomers. The diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample, can then be determined by integrating distinct signals in the ¹H NMR spectrum.[14]

Conclusion

The synthesis and isolation of this compound represent a convergence of classic organic chemistry and modern, sustainable practices. The choice between a two-step reduction pathway, a direct Grignard addition, or an enantioselective biocatalytic route is a strategic decision guided by the specific goals of the research or development project. Mastery of the subsequent isolation, purification, and analytical characterization workflows is paramount to ensuring the delivery of a high-quality, well-defined chemical entity. This guide provides the essential technical framework and field-proven protocols to empower scientists in successfully producing and validating this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. leah4sci.com [leah4sci.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (R)-1-(Furan-2-yl)ethanol|Chiral Building Block [benchchem.com]

Methodological & Application

The Strategic Application of 1-(Furan-2-yl)ethanol as a Versatile Chiral Building Block in Modern Synthesis

Abstract

Optically active 1-(furan-2-yl)ethanol has emerged as a cornerstone chiral building block in asymmetric synthesis. Its intrinsic value lies in the unique combination of a stereogenic secondary alcohol and a furan ring, which acts as a latent 1,4-dicarbonyl species. This duality allows for a diverse range of stereoselective transformations, providing elegant pathways to complex molecular architectures found in numerous pharmaceuticals and natural products. This comprehensive guide details the preparation of enantiomerically pure this compound and explores its application in the synthesis of high-value compounds, supported by detailed, field-proven protocols.

Introduction: The Significance of a Furan-Based Chiral Synthon

The pursuit of enantiomerically pure compounds is a central theme in drug development and materials science. Chiral secondary alcohols, in particular, are highly sought-after intermediates. This compound distinguishes itself due to the synthetic versatility of the furan nucleus.[1][2] The furan ring can be readily converted into other functionalities, most notably through the Achmatowicz rearrangement to yield dihydropyranones, which are key intermediates in the synthesis of monosaccharides and various bioactive molecules.[3][4] Furthermore, the hydroxyl group at the chiral center serves as a handle for a variety of stereospecific reactions, including nucleophilic substitution with inversion of configuration, such as the Mitsunobu reaction.[2][5]

This guide provides researchers, scientists, and drug development professionals with a practical framework for leveraging the synthetic potential of (R)- and (S)-1-(furan-2-yl)ethanol.

Preparation of Enantiomerically Pure this compound

Access to enantiopure starting materials is critical. Two primary green and efficient methodologies have proven to be highly effective for obtaining optically active this compound: biocatalytic asymmetric reduction and enzyme-catalyzed kinetic resolution.

Biocatalytic Asymmetric Reduction of 2-Acetylfuran

The asymmetric reduction of the prochiral ketone, 2-acetylfuran, using whole-cell biocatalysts is a highly efficient method for producing enantiomerically pure this compound.[1] Microorganisms, such as Lactobacillus paracasei, contain alcohol dehydrogenases (ADHs) that catalyze this reduction with high enantioselectivity.[1][6] The stereochemical outcome ((R)- or (S)-enantiomer) is dependent on the specific enzymes present in the chosen biocatalyst.[1]

Protocol 1: Asymmetric Bioreduction of 2-Acetylfuran using Lactobacillus paracasei BD101 [1][6]